Cas no 889939-66-6 (2-amino-1-(4-methylphenyl)ethyldimethylamine)

2-amino-1-(4-methylphenyl)ethyldimethylamine structure
889939-66-6 structure
Product Name:2-amino-1-(4-methylphenyl)ethyldimethylamine
Número CAS:889939-66-6
MF:C11H18N2
Megavatios:178.274022579193
MDL:MFCD08445743
CID:1076427
PubChem ID:329775554
Update Time:2025-05-20

2-amino-1-(4-methylphenyl)ethyldimethylamine Propiedades químicas y físicas

Nombre e identificación

    • N1,N1-Dimethyl-1-(p-tolyl)ethane-1,2-diamine
    • N*1*,N*1*-Dimethyl-1-p-tolyl-ethane-1,2-diamine
    • N,N-dimethyl-1-(4-methylphenyl)ethane-1,2-diamine
    • N1,N1-Dimethyl-1-(4-methylphenyl)-1,2-ethanediamine
    • F3308-1210
    • N~1~,N~1~-dimethyl-1-(4-methylphenyl)-1,2-ethanediamine(SALTDATA: FREE)
    • AKOS016040632
    • MFCD08445743
    • AKOS000138247
    • N1,N1-Dimethyl-1-(4-methylphenyl)-1,2-ethanediamine, AldrichCPR
    • Z228574228
    • BS-36010
    • DTXSID50586107
    • N~1~,N~1~-Dimethyl-1-(4-methylphenyl)ethane-1,2-diamine
    • N1,N1-Dimethyl-1-p-tolyl-ethane-1,2-diamine
    • BBSADQGXHDVVCU-UHFFFAOYSA-N
    • N1,N1-dimethyl-1-(4-methylphenyl)ethane-1,2-diamine
    • 889939-66-6
    • N1,N1-dimethyl-1-p-tolylethane-1,2-diamine
    • [2-amino-1-(4-methylphenyl)ethyl]dimethylamine
    • N~1~,N~1~-DIMETHYL-1-(4-METHYLPHENYL)-1,2-ETHANEDIAMINE
    • FT-0760427
    • EN300-57078
    • DA-18524
    • 2-amino-1-(4-methylphenyl)ethyldimethylamine
    • MDL: MFCD08445743
    • Renchi: 1S/C11H18N2/c1-9-4-6-10(7-5-9)11(8-12)13(2)3/h4-7,11H,8,12H2,1-3H3
    • Clave inchi: BBSADQGXHDVVCU-UHFFFAOYSA-N
    • Sonrisas: N(C)(C)C(CN)C1C=CC(C)=CC=1

Atributos calculados

  • Calidad precisa: 178.14700
  • Masa isotópica única: 178.146998583g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 2
  • Recuento de átomos pesados: 13
  • Cuenta de enlace giratorio: 3
  • Complejidad: 137
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 1
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 1.2
  • Superficie del Polo topológico: 29.3Ų

Propiedades experimentales

  • Denso: 1.0±0.1 g/cm3
  • Punto de fusión: 56-58 °C
  • Punto de ebullición: 240.7±25.0 °C at 760 mmHg
  • Punto de inflamación: 94.9±18.3 °C
  • PSA: 29.26000
  • Logp: 2.25670
  • Presión de vapor: 0.0±0.5 mmHg at 25°C

2-amino-1-(4-methylphenyl)ethyldimethylamine Información de Seguridad

2-amino-1-(4-methylphenyl)ethyldimethylamine PrecioMás >>

Clasificación relacionada No. Product Name Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
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TRC
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$ 65.00 2022-06-07
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889939-66-6 95.0%
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Enamine
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889939-66-6 95.0%
0.1g
$19.0 2025-02-20
Enamine
EN300-57078-0.25g
[2-amino-1-(4-methylphenyl)ethyl]dimethylamine
889939-66-6 95.0%
0.25g
$25.0 2025-02-20
Enamine
EN300-57078-0.5g
[2-amino-1-(4-methylphenyl)ethyl]dimethylamine
889939-66-6 95.0%
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$39.0 2025-02-20
Enamine
EN300-57078-1.0g
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889939-66-6 95.0%
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$50.0 2025-02-20
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889939-66-6 95.0%
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